REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:11])[CH:9]=[O:10])=[CH:4][CH:3]=1.[CH3:12][Li]>C(OCC)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:11])[CH:9]([OH:10])[CH3:12])=[CH:4][CH:3]=1
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Name
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|
Quantity
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2.34 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)C(C=O)=C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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C[Li]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1.5 hours at this temperature, it is quenched with saturated ammonium chloride solution
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Duration
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1.5 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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washed with sodium chloride solution
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Type
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CUSTOM
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Details
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dried on sodium sulfate
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Type
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CUSTOM
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Details
|
the solvent is removed
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Type
|
CUSTOM
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Details
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The residue is purified by chromatography on silica gel with ethyl acetate/hexane, whereby in addition to 237 mg of starting material, 1.06 g of title compound 39 accumulates as a colorless oil
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Name
|
|
Type
|
|
Smiles
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CC1=CC=C(C=C1)C(C(C)O)=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |